Octyl levulinate

Description

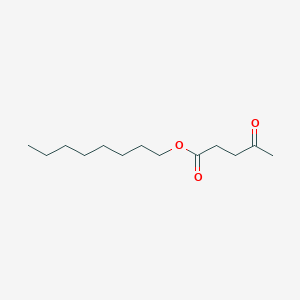

Structure

3D Structure

Properties

CAS No. |

41780-57-8 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

octyl 4-oxopentanoate |

InChI |

InChI=1S/C13H24O3/c1-3-4-5-6-7-8-11-16-13(15)10-9-12(2)14/h3-11H2,1-2H3 |

InChI Key |

NYHJFEFGDGGWSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Octyl Levulinate

Esterification of Levulinic Acid with 1-Octanol (B28484): Fundamental Reaction Pathways

The generally accepted mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester.

Reaction Equilibrium and Thermodynamic Characterization Studies

Understanding the thermodynamics of the esterification of levulinic acid with 1-octanol is crucial for process design and optimization.

Experimental Determination of Equilibrium Constants

The thermodynamic equilibrium constant (K) for the synthesis of octyl levulinate has been determined experimentally at various temperatures. A study investigating the liquid-phase esterification of levulinic acid with 1-octanol over an ion-exchange resin experimentally determined the equilibrium constant for the first time at 80, 100, and 120 °C. These experimental values are essential for validating theoretical models and for accurate reactor design.

Enthalpy and Entropy Change Determinations for Esterification

The enthalpy (ΔH°) and entropy (ΔS°) changes for the esterification reaction provide insight into its spontaneity and the effect of temperature on the equilibrium. For the esterification of levulinic acid with 1-butene, the enthalpy and entropy changes at 298.15 K were determined to be -(32.9 ± 1.6) kJ/mol and -(70 ± 4) J/(mol·K), respectively. acs.orgub.edu While this is for a different alcohol, it provides an indication of the exothermic nature of levulinic acid esterification.

Theoretical Estimation Methods for Thermodynamic Properties (e.g., UNIFAC)

Group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model are employed to predict thermodynamic properties when experimental data is unavailable. These models estimate the activity coefficients of the components in the reaction mixture, which are then used to calculate the equilibrium constant. Theoretical estimations of thermodynamic properties for the esterification of levulinic acid have been compared with experimental results, showing the utility and limitations of such predictive models. acs.org

Kinetic Modeling and Rate-Limiting Step Analysis

Kinetic studies are vital for understanding the reaction rates and identifying the rate-limiting step, which is crucial for catalyst and reactor design. The esterification of levulinic acid with various alcohols has been found to follow second-order kinetics. researchgate.net

For heterogeneous catalytic systems, kinetic models such as the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models are often used to describe the reaction mechanism. nih.gov In the LH model, both reactants adsorb onto the catalyst surface before reacting, while in the ER model, one reactant adsorbs and the other reacts with it from the bulk phase. nih.gov The selection of an appropriate kinetic model is essential for accurately representing the reaction behavior. For instance, in the synthesis of butyl levulinate, a pseudo-homogeneous model was used to investigate the kinetics. nih.gov

Catalytic Systems for this compound Synthesis

A variety of catalysts have been investigated for the synthesis of this compound to improve reaction rates and yields under milder conditions. These can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as methanesulfonic acid and p-toluenesulfonic acid, are effective homogeneous catalysts for esterification. researchgate.net While they offer high catalytic activity, their use presents challenges in terms of separation from the product mixture and potential for corrosion. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are easily separable, reusable, and generally less corrosive. researchgate.net

Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, have been shown to be effective catalysts for the synthesis of this compound. iscre28.orgcardiff.ac.uk Their catalytic activity is influenced by their morphological properties in the swollen state. iscre28.org

Zeolites: Zeolites, such as H-ZSM-5, are another important class of heterogeneous catalysts. researchgate.netbegellhouse.com Their well-defined pore structure and tunable acidity make them attractive for shape-selective catalysis. Modified H-ZSM-5 has been used to achieve a high yield of this compound. researchgate.net

Mesoporous Silicas: These materials offer high surface areas and can be functionalized with acid groups to create active catalysts. researchgate.net

Carbonaceous Materials: Sulfonated carbon-based catalysts, derived from sources like lignin, have also been successfully employed for levulinate ester synthesis. researchgate.netcetjournal.it

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable porosity and chemical functionality, showing promise as catalysts for esterification reactions. researchgate.netdoi.org

Enzymatic Catalysts: Lipases have been explored as biocatalysts for the synthesis of this compound, offering high selectivity under mild reaction conditions. nih.govresearchgate.net

Below is a data table summarizing the performance of various catalytic systems in the synthesis of alkyl levulinates.

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Modified H-ZSM-5 | 1-Octanol | - | - | 99 | researchgate.net |

| Acidic Ion-Exchange Resins | 1-Octanol | 100 | 3.3 | 54-67 (Conversion) | iscre28.org |

| Araujia sericifera latex | 1-Octanol | 30 | 5 | 65.1 (Conversion) | nih.gov |

| Sulfonated Lignin-Based Carbon | Methanol | Reflux | 5 | 83.3 | cetjournal.it |

| Sulfonated Lignin-Based Carbon | Ethanol | Reflux | 5 | 73.5 | cetjournal.it |

| Amberlyst-15 | Methanol | Reflux | 5 | 82 | researchgate.net |

| Amberlyst-15 | Ethanol | Reflux | 5 | 71 | researchgate.net |

| Amberlyst-15 | 1-Butanol | Reflux | 5 | 55 | researchgate.net |

| Nanosized TiO2 | 1-Butanol | 120 | 8 | 77.6 | nih.gov |

| ZSM-5 supported phosphomolybdic acid | 1-Butanol | 120 | - | >95 | nih.gov |

Heterogeneous Acid Catalysts

Heterogeneous catalysts are central to the green synthesis of this compound, offering advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to homogeneous catalysts. researchgate.net Research has focused on several classes of solid acid catalysts, each with unique structural and chemical properties that influence their catalytic performance.

Acidic ion-exchange resins (IERs), particularly those of the sulfonic polystyrene-divinylbenzene (PS-DVB) type, are widely used for the synthesis of this compound. iscre28.orgresearchgate.net Studies have demonstrated a clear relationship between the morphology of these resins and their catalytic activity. The reaction occurs predominantly within the swollen gel-phase of the resin. ub.edu

Research involving various acidic resins for the esterification of levulinic acid with 1-octanol at 100°C showed moderate levulinic acid conversions in the range of 54-67%. iscre28.org The morphology of the resin in its swollen state was found to be a critical factor influencing catalytic activity. iscre28.org Among the tested resins, gel-type resins like Dowex 50Wx2 have shown high initial formation rates for this compound, reaching 0.166 mol/(s·kg cat). This superior performance is attributed to the larger and wider spaces created within the gel-phase upon swelling, which better accommodates the bulky reactant molecules and facilitates the proton-transfer mechanisms of the reaction. ub.edu In contrast, macroreticular resins like Amberlyst 15 were found to be less active under similar conditions. iscre28.org

Zeolites, with their well-defined pore structures and high acidity, are effective catalysts for esterification reactions. begellhouse.com For the synthesis of this compound, modified and hierarchical zeolites such as H-ZSM-5 and Meso-HZ-5 have demonstrated exceptional performance. The creation of mesopores within the microporous zeolite structure, forming a hierarchical system, helps to overcome the diffusion limitations often encountered with bulky molecules like 1-octanol. researchgate.netmdpi.com

A study utilizing modified H-ZSM-5 (Meso-HZ-5) as a heterogeneous catalyst for the esterification of levulinic acid with n-octanol reported a remarkable 99% yield of this compound under optimized conditions. researchgate.net The optimization, performed using response surface methodology, highlighted the influence of catalyst loading, n-octanol to levulinic acid molar ratio, and reaction temperature on the yield. researchgate.net The improved catalytic activity of desilicated or hierarchical H-ZSM-5 is attributed to a higher surface area and an increase in accessible acid sites generated by the modification process. researchgate.netrsc.org The rate of esterification using these catalysts has been observed to increase with the increasing carbon chain length of the alcohol. researchgate.net

Metal oxides and their modified forms serve as robust solid acid catalysts for esterification. mdpi.com Tungsten salt catalysts, in particular, have shown significant promise for the synthesis of long-chain alkyl levulinates, including this compound, under mild conditions. rsc.orgresearchgate.net

Tungsten hexachloride (WCl₆) has been identified as a highly active catalyst for the esterification of levulinic acid with various alcohols. rsc.orgresearchgate.net This catalyst facilitates almost complete conversion of levulinic acid at temperatures as low as 50°C in a short reaction time of 30 minutes. rsc.org The strategy has been successfully applied to the synthesis of this compound, demonstrating the versatility of tungsten-based catalysts. rsc.orgresearchgate.net The catalyst also shows good reusability over several consecutive batch reactions. rsc.org Other metal oxides, such as nanosized TiO₂, have also been investigated, achieving a 77.6% yield of n-butyl levulinate under optimized conditions (120°C, 8 h), suggesting their potential for producing this compound as well. mdpi.com

Carbonaceous materials functionalized with acid groups, such as sulfonic acid (-SO₃H), represent a sustainable and effective class of catalysts. cetjournal.it These catalysts can be derived from various biomass sources, including lignin, aligning well with the principles of a circular bioeconomy. cetjournal.itgoogle.com

A sulfonated lignin-based carbon (SLBC) catalyst has been successfully used in the esterification of levulinic acid with alcohols like methanol, ethanol, and n-butanol, achieving yields between 73.5% and 83.3%. cetjournal.it The catalyst is prepared by calcining lignin to produce a carbon material, which is then functionalized via hydrothermal sulfonation. cetjournal.it While specific studies on this compound are less common, the high activity for other alkyl levulinates indicates the strong potential of these carbonaceous solid acids for this application.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org Their high surface area, tunable pore sizes, and the presence of both Lewis and Brønsted acid sites make them highly attractive for catalysis. acs.orgacs.org

Several MOFs, particularly those based on zirconium like the UiO-66 series, have been explored for levulinic acid esterification. acs.orgmdpi.com The catalytic activity is often attributed to the synergy between the Lewis acidic metal centers (e.g., Zr) and Brønsted acidic sites, which can be inherent defects or functional groups on the organic linkers. acs.org For instance, in the esterification with ethanol and butanol, the Zr metal center activates the levulinic acid, while amino groups on the linker can activate the alcohol. acs.org Lanthanide-based MOFs (Ln-MOFs) are also gaining attention due to the high coordination number and flexible coordination geometry of the metal ions. acs.org A La-MOF-DABCO catalyst yielded 92% ethyl levulinate, showcasing the potential of this MOF subclass for levulinate ester production. acs.org

Enzymatic catalysis offers a green and highly selective alternative to conventional chemical catalysis, operating under mild temperature and pressure conditions. nih.gov Lipases are the most commonly used enzymes for esterification reactions.

The enzymatic esterification of levulinic acid and 1-octanol has been successfully demonstrated using a biocatalyst derived from Araujia sericifera latex. nih.gov In a solvent-free system, a conversion of 49% was achieved at 30°C after 5 hours. nih.gov The conversion could be increased to 65.1% by using n-heptane as a solvent under similar conditions. nih.gov Another well-known biocatalyst, immobilized Candida antarctica lipase B (Novozym 435), has also been effectively used for synthesizing levulinate esters, further underscoring the viability of enzymatic routes for producing this compound.

Homogeneous Catalysis Approaches

Homogeneous catalysis remains a prevalent method for the synthesis of this compound due to its high efficiency and mild reaction conditions. This approach involves the use of catalysts that are in the same phase as the reactants, typically mineral acids and Lewis acids.

Mineral acids, such as sulfuric acid (H₂SO₄) and methanesulfonic acid, are effective homogeneous catalysts for the esterification of levulinic acid with n-octanol. The reaction mechanism involves the protonation of the carboxylic acid group of levulinic acid by the mineral acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl group of 1-octanol, leading to the formation of a tetrahedral intermediate. Subsequent dehydration of this intermediate, facilitated by the catalyst, yields this compound and water.

Kinetic studies on the esterification of levulinic acid with n-octanol catalyzed by sulfuric acid have shown that the reaction is second order with respect to the acid and alcohol. monash.edu The rate of reaction is also directly proportional to the catalyst concentration. monash.edu The activation energy for this reaction has been determined to be approximately 13 kcal/mol. monash.edu In a study using methanesulfonic acid as the catalyst, the activation energy for the esterification with n-octanol was found to decrease with an increasing alcohol-to-acid molar ratio, ranging from 61 to 46 kJ/mol. upgris.ac.id This suggests that a higher concentration of the alcohol favors the reaction kinetics.

The general reaction conditions for mineral acid-catalyzed synthesis of this compound involve temperatures ranging from 110 to 170°C and initial molar ratios of n-octanol to levulinic acid varying from 3:1 to 10:1. monash.eduupgris.ac.id The catalyst concentration is typically low, in the range of 0.025-0.1 wt%. monash.eduupgris.ac.id

Lewis acids, such as aluminum chloride hexahydrate (AlCl₃·6H₂O), have emerged as efficient homogeneous catalysts for the synthesis of alkyl levulinates. cetjournal.itscispace.com While specific studies on this compound are limited, research on the synthesis of hexyl levulinate using AlCl₃·6H₂O provides significant insights into its catalytic activity and mechanism. cetjournal.it The Lewis acid activates the carbonyl group of the carboxylic acid, increasing its susceptibility to nucleophilic attack by the alcohol.

A notable advantage of using AlCl₃·6H₂O is the simplification of the product purification process. cetjournal.itscispace.com This catalyst has the ability to trap the water produced during the reaction, leading to a phase separation where the ester product is in the upper organic phase, while the catalyst and water are in the lower aqueous phase. cetjournal.itscispace.com This facilitates easy separation of the product and allows for the potential recycling and reuse of the catalyst. scispace.com

In the synthesis of hexyl levulinate, high conversions of up to 92.5% have been achieved under mild conditions with an acid:alcohol:catalyst molar ratio of 1:2:0.1. cetjournal.it The reaction temperatures are typically in the range of 338 to 368 K. cetjournal.it The activity of AlCl₃·6H₂O has been found to be comparable to that of conventional mineral acids. scispace.com

Novel Catalytic Materials and Systems

The quest for more sustainable and efficient synthetic routes has led to the exploration of novel catalytic materials and systems for the production of this compound. These include photocatalytic approaches and the use of ionic liquids.

Photocatalysis offers a green and sustainable alternative for the synthesis of this compound, utilizing visible light as an energy source. A study has reported the use of a Brønsted acid-functionalized phthalocyanine on a perylene diimide framework knotted with an ionic liquid as an efficient photocatalyst for this reaction. iscre28.org This approach allows the reaction to proceed at ambient conditions, significantly reducing the energy consumption compared to traditional heating methods. iscre28.org

The proposed mechanism involves the absorption of visible light by the photocatalyst, which then promotes the esterification reaction. The optimal conditions for this photocatalytic synthesis were found to be a 10 mg catalyst loading with a 1:1 molar ratio of n-octanol to levulinic acid, under a 12 W lamp for 12 hours, achieving a 95.58% yield of this compound. iscre28.org

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have shown great promise as catalysts for the synthesis of alkyl levulinates. monash.edu These ILs act as both the catalyst and the solvent, simplifying the reaction setup. Their non-volatile nature and high thermal stability make them environmentally friendly alternatives to conventional volatile organic solvents.

A study on the synthesis of a wide range of alkyl levulinates (C1-C16) using inexpensive and efficient Brønsted acidic ILs based on sulfuric acid demonstrated high yields (ca. 90-95%) under mild conditions (room temperature and atmospheric pressure). monash.edu The acidity of the ionic liquid was found to be directly related to its catalytic activity. monash.edu A key advantage of this system is the easy separation and recyclability of the ionic liquid catalyst for up to 10 cycles without a significant loss in activity. monash.edu

Deep eutectic solvents (DES), which are a class of ionic liquid analogues, have also been investigated as catalysts for the synthesis of other alkyl levulinates, such as ethyl levulinate, with high conversions and selectivity. researchgate.netbcrec.id This suggests their potential applicability for the synthesis of this compound as well.

Process Parameters and Reaction Optimization

The optimization of process parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often investigated include reaction temperature, catalyst loading, the molar ratio of reactants, and reaction time.

Response surface methodology (RSM) is a common statistical tool used for optimizing these parameters. For instance, in a study on the synthesis of this compound using a heterogeneous catalyst (modified H-ZSM-5), RSM was employed to optimize the catalyst loading, n-octanol to levulinic acid molar ratio, and reaction temperature, achieving a 99% yield at the optimum conditions. iscre28.org

In the context of homogeneous catalysis with mineral acids, kinetic studies have provided valuable insights into the influence of process parameters. The rate of reaction is significantly influenced by temperature, with higher temperatures generally leading to faster reaction rates. monash.eduupgris.ac.id The molar ratio of alcohol to levulinic acid is another critical factor, with an excess of alcohol often used to shift the reaction equilibrium towards the product side. monash.eduupgris.ac.id

For the photocatalytic synthesis of this compound, optimization studies have identified the ideal catalyst loading, molar ratio of reactants, and light intensity to achieve the highest yield. iscre28.org Similarly, in ionic liquid-based systems, the choice of the ionic liquid and the molar ratio of reactants are key parameters to be optimized for efficient synthesis. monash.edu

Below is an interactive data table summarizing the research findings on the synthesis of this compound under different catalytic systems.

| Catalytic System | Catalyst | Reactants Molar Ratio (Octanol:LA) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Homogeneous Catalysis | ||||||

| Mineral Acid | H₂SO₄ | 3:1 to 10:1 | 110-170 | - | - | monash.edu |

| Mineral Acid | Methanesulfonic Acid | 3:1 to 10:1 | 100-155 | - | - | upgris.ac.id |

| Novel Catalytic Systems | ||||||

| Photocatalysis | Functionalized Phthalocyanine | 1:1 | Ambient | 12 h | 95.58 | iscre28.org |

| Ionic Liquid | Brønsted Acidic IL | 1:1 to 3:1 | Room Temperature | - | ~90-95 | monash.edu |

Effect of Reactant Molar Ratios and Concentrations

The molar ratio of reactants, specifically the alcohol to levulinic acid ratio, is a critical parameter in the synthesis of this compound, directly influencing reaction equilibrium and product yield. researchgate.net Studies have shown that employing an excess of the alcohol, in this case, n-octanol, can shift the esterification reaction equilibrium towards the product side, thereby increasing the conversion of levulinic acid and the yield of this compound.

For instance, in the esterification of levulinic acid with n-octanol, molar ratios of alcohol to acid ranging from 3:1 to 10:1 have been investigated. researchgate.net It has been observed that increasing the n-octanol to levulinic acid molar ratio generally leads to a higher yield of this compound. researchgate.net One study optimized this ratio and found that a specific excess of n-octanol was beneficial for achieving a near-quantitative yield of the desired ester. researchgate.net

The concentration of the reactants also plays a role, although it is often intertwined with the molar ratio. In solvent-free systems, the concentrations are inherently high, which can favor reaction rates. However, in systems utilizing a solvent, the concentration of both levulinic acid and n-octanol can be adjusted to optimize the reaction kinetics and selectivity.

Influence of Temperature and Pressure on Reaction Efficiency

Temperature is a significant factor that profoundly impacts the rate and efficiency of this compound synthesis. Generally, an increase in reaction temperature accelerates the rate of esterification, leading to shorter reaction times to reach equilibrium. researchgate.net Studies have investigated a range of temperatures for this reaction, often between 80°C and 150°C. For example, research has been conducted at temperatures of 80°C, 100°C, and 120°C to determine the thermodynamic constant of the esterification reaction between levulinic acid and 1-octanol.

Pressure also plays a role, particularly in maintaining the liquid phase of the reactants at elevated temperatures, especially for more volatile lower-chain alcohols. For the synthesis of this compound from levulinic acid and 1-octanol, which has a relatively high boiling point, the reaction is often carried out at atmospheric or slightly elevated pressures to prevent the loss of any volatile components and to ensure the reaction mixture remains in the liquid phase. iscre28.org In one study, the synthesis was conducted at 30 bar to ensure the reaction mixture remained in a liquid state. iscre28.org

The interplay between temperature and pressure is crucial for optimizing the reaction efficiency. High temperatures can increase the vapor pressure of the reactants, and applying external pressure can counteract this, keeping the reactants in the liquid phase where the reaction is most efficient. The specific optimal conditions of temperature and pressure are highly dependent on the catalyst system being used and the specific reactor setup.

Role of Solvent Systems (Solvent-Free vs. Organic Solvents)

The choice of solvent system is a critical consideration in the synthesis of this compound, with both solvent-free and organic solvent-based approaches offering distinct advantages and disadvantages.

Solvent-Free Systems:

Solvent-free, or "neat," reaction conditions are often preferred from a green chemistry perspective as they eliminate the need for potentially hazardous and volatile organic solvents. This approach simplifies the reaction setup and product purification, reduces waste generation, and can lead to higher volumetric productivity. In the context of this compound synthesis, performing the esterification of levulinic acid with n-octanol without a solvent is a common practice. researchgate.net This is feasible due to the liquid nature of both reactants at the reaction temperatures. The absence of a solvent also means higher concentrations of the reactants, which can lead to increased reaction rates.

Organic Solvents:

While solvent-free synthesis is attractive, the use of organic solvents can sometimes be advantageous. Solvents can help to dissolve solid reactants or catalysts, improve heat and mass transfer, and in some cases, can help to remove byproducts, such as water, through azeotropic distillation, thereby shifting the reaction equilibrium towards the product.

For the synthesis of related alkyl levulinates, various organic solvents have been explored. However, for this compound specifically, the high boiling point of n-octanol often allows it to act as both a reactant and a solvent, making the addition of another organic solvent unnecessary. When catalysts are employed that may be sensitive to high concentrations of reactants, or when trying to control the reaction temperature more precisely, an inert, high-boiling point solvent could be considered.

Experimental Design Methodologies for Optimization (e.g., Response Surface Methodology, Box-Behnken Model)

To efficiently optimize the synthesis of this compound, researchers often employ statistical experimental design methodologies such as Response Surface Methodology (RSM) and the Box-Behnken model. researchgate.net These approaches allow for the systematic investigation of the effects of multiple process variables and their interactions on the product yield, leading to the identification of optimal reaction conditions with a reduced number of experiments compared to traditional one-factor-at-a-time methods. iicbe.orgikm.org.mythaiscience.info

In the synthesis of this compound via the esterification of levulinic acid with n-octanol, key variables that are typically optimized include catalyst loading, the molar ratio of n-octanol to levulinic acid, and reaction temperature. researchgate.net

A study utilizing a Box-Behnken design and RSM successfully optimized the synthesis of this compound using a modified H-ZSM-5 catalyst. researchgate.net The independent variables investigated were catalyst loading, n-octanol to levulinic acid molar ratio, and reaction temperature. The experimental design required 17 experimental runs to evaluate the interaction effects of these three variables. researchgate.net

The results were used to develop a quadratic model that accurately predicted the yield of this compound, with a high correlation coefficient (R²) of 0.9971. researchgate.net This statistical model demonstrated the significance of the chosen variables and their interactions. The optimization based on this model predicted a maximum this compound yield of 99% under the following optimal conditions: a specific catalyst loading, an optimized n-octanol to levulinic acid molar ratio, and a defined reaction temperature. researchgate.net These predicted optimal conditions were then experimentally validated, confirming the accuracy and effectiveness of the RSM approach. researchgate.net

The use of these experimental design methodologies provides a more comprehensive understanding of the reaction system and allows for the development of a robust and efficient process for the production of this compound.

Alternative Synthetic Routes to this compound

Direct Conversion from Biomass Precursors (e.g., Fructose, Furfural, Chloromethyl Furfural)

Alternative synthetic pathways to this compound are being explored, focusing on the direct conversion of renewable biomass-derived platform molecules. These routes bypass the isolation of levulinic acid, potentially leading to more streamlined and cost-effective processes.

From Fructose:

The conversion of fructose, a readily available C6 sugar from biomass, to alkyl levulinates is a promising one-pot approach. repec.orgacs.orgnih.gov The process typically involves the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the alcoholysis of HMF in the presence of an alcohol to form the corresponding levulinate ester. researchgate.netmdpi.com While much of the research has focused on lower alkyl levulinates like ethyl and methyl levulinate, the same principle can be applied to the synthesis of this compound using n-octanol. The challenge in this route lies in controlling the selectivity towards the desired levulinate ester and minimizing the formation of humins, which are undesirable polymeric byproducts. acs.org

From Furfural:

Furfural, a C5 platform molecule derived from the hemicellulose fraction of lignocellulosic biomass, can also be a starting material for the synthesis of alkyl levulinates. researchgate.netunipi.itmdpi.com This conversion is a multi-step cascade process that typically involves the hydrogenation of furfural to furfuryl alcohol, followed by the acid-catalyzed alcoholysis of furfuryl alcohol in the presence of an alcohol to yield the levulinate ester. nih.gov Bifunctional catalysts possessing both hydrogenation and acidic sites are often employed to facilitate this one-pot conversion. nih.gov By using n-octanol as the alcohol, this route can be adapted for the synthesis of this compound.

From Chloromethyl Furfural:

5-(Chloromethyl)furfural (CMF), which can be produced from the dehydration of carbohydrates in the presence of a chloride source, is another viable precursor for alkyl levulinates. mdpi.comspringerprofessional.decetjournal.it The conversion of CMF to alkyl levulinates proceeds via alcoholysis, where the chloromethyl group is substituted by an alkoxy group from the alcohol, followed by the opening of the furan ring and subsequent esterification. cetjournal.it Utilizing n-octanol in this reaction would lead to the formation of this compound. This route can be advantageous as CMF is often more stable and easier to handle than HMF.

These direct conversion routes from biomass precursors represent a significant step towards the sustainable production of this compound and other valuable bio-based chemicals.

Reductive Etherification Pathways

Reductive etherification presents an alternative and innovative pathway for the synthesis of molecules structurally related to this compound, starting from biomass-derived platform chemicals. This method involves the reaction of a carbonyl compound with an alcohol in the presence of a hydrogenation catalyst.

While the direct synthesis of this compound via this pathway from levulinic acid is not the primary focus, the reductive etherification of levulinate esters, such as methyl levulinate, with fatty alcohols has been demonstrated to produce methyl 4-alkoxypentanoates. nih.gov This reaction is typically carried out using bifunctional catalysts that possess both acidic and metallic sites, for example, palladium on an acidic carbon support. nih.gov The reaction proceeds through the formation of an enol ether intermediate, which is then hydrogenated to the final ether product. nih.gov

Extending this concept, one could envision a pathway where levulinic acid is first esterified to an alkyl levulinate, which then undergoes reductive etherification with a long-chain alcohol to produce a 4-alkoxypentanoate ester. These compounds, while not identical to this compound, are valuable bio-based molecules with potential applications as biosurfactants and biolubricants. nih.gov

Furthermore, the reductive etherification of levulinic acid itself with alcohols has been shown to produce alkyl 4-alkoxypentanoates in a one-pot process. researchgate.net This reaction involves both the esterification of the carboxylic acid group and the reductive etherification of the ketone group. This approach offers a route to a different class of levulinic acid derivatives with interesting properties.

While not a direct synthesis of this compound, reductive etherification pathways highlight the versatility of levulinic acid and its esters as platform molecules for the production of a range of valuable bio-based ethers.

Transesterification Reactions Involving Levulinate Esters

The synthesis of this compound can also be achieved through transesterification, an alternative route to the direct esterification of levulinic acid. This process involves the reaction of a levulinate ester, typically with a shorter alkyl chain such as methyl or ethyl levulinate, with a long-chain alcohol like n-octanol. The reaction is generally catalyzed by an acid or a base, leading to the exchange of the alkyl group of the ester. This method is advantageous as it can sometimes be performed under milder conditions and can utilize readily available short-chain levulinate esters as starting materials.

Synthetic Methodologies

The transesterification for producing this compound involves the exchange of an alkoxy group from a starting levulinate ester with an octoxy group from n-octanol. The general reaction is as follows:

CH₃C(O)CH₂CH₂COOR' + CH₃(CH₂)₇OH ⇌ CH₃C(O)CH₂CH₂COO(CH₂)₇CH₃ + R'OH (where R' is a short-chain alkyl group, e.g., methyl or ethyl)

Various catalysts, both homogeneous and heterogeneous, have been explored for this transformation. Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry.

A notable study by Yamanaka et al. in 2021 investigated the use of montmorillonite K10, a type of clay mineral, as an effective and reusable heterogeneous catalyst for the transesterification of methyl levulinate with a range of alcohols, including those with longer alkyl chains. The surface hydroxyl groups on montmorillonite K10 are believed to function as Brønsted acid sites, which catalyze the reaction. rsc.orgnih.gov While this particular study did not specifically report on the synthesis of this compound, it provided valuable data on the transesterification with other long-chain alcohols, demonstrating the catalyst's applicability for such conversions. The yields for the corresponding alkyl levulinates were reported to be very high. rsc.org

The reaction conditions for the transesterification of methyl levulinate with various alcohols using montmorillonite K10 are summarized in the table below, based on the findings from the aforementioned study.

| Alcohol | Product | Yield (%) |

|---|---|---|

| Ethanol | Ethyl levulinate | 94.6 |

| 1-Propanol | Propyl levulinate | 98.1 |

| 1-Butanol | Butyl levulinate | 99.0 |

| 1-Hexanol | Hexyl levulinate | 99.0 |

Reaction Conditions: Methyl levulinate (1.0 mmol), alcohol (1.5 mL), montmorillonite K10 (50 mg), N₂ pressure (0.6 MPa), temperature (443 K). Data sourced from Yamanaka et al. (2021). rsc.orgnih.gov

Solvent-free conditions are often employed in these reactions to enhance the process's environmental friendliness and economic viability. researchgate.net

Mechanistic Investigations

The transesterification of levulinate esters is typically acid-catalyzed, and the mechanism is analogous to that of Fischer-Speier esterification. The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps.

The proposed mechanism for the acid-catalyzed transesterification of a levulinate ester (e.g., methyl levulinate) with n-octanol is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the levulinate ester by the acid catalyst (e.g., H⁺ from the Brønsted acid sites of montmorillonite K10). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by n-Octanol: The lone pair of electrons on the oxygen atom of n-octanol attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the incoming alcohol) to one of the oxygen atoms of the original alkoxy group (e.g., methoxy group). This is an intramolecular or solvent-mediated proton transfer.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the original alcohol (e.g., methanol) is eliminated as a leaving group. The carbonyl group is reformed.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound.

This mechanism highlights the reversible nature of the transesterification reaction. To drive the equilibrium towards the formation of the desired this compound, an excess of n-octanol is often used, or the lower-boiling alcohol (e.g., methanol) is removed from the reaction mixture as it is formed.

Process Intensification and Engineering for Octyl Levulinate Production

Reactive Separation Systems for Enhanced Yield and Purity

A primary challenge in the esterification of levulinic acid with n-octanol is the reversible nature of the reaction, where the production of water as a by-product limits the equilibrium conversion. Reactive separation systems address this by continuously removing water from the reaction medium, thereby shifting the equilibrium towards the formation of octyl levulinate and enabling higher yields.

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. This integration is advantageous for equilibrium-limited reactions like esterification. By conducting the reaction in the distillation column, the more volatile by-product, water, can be continuously removed from the top of the column, which drives the reaction towards completion.

Membrane technology offers another effective approach to in-situ water removal during esterification. Catalytic membrane reactors (CMRs) and pervaporation membrane reactors integrate a catalyst with a membrane that selectively removes water, thereby enhancing conversion rates significantly.

In a study on the synthesis of ethyl levulinate, a catalytic membrane reactor demonstrated a levulinic acid conversion of 89%, a substantial increase compared to the 36% conversion achieved in a conventional batch reactor under the same conditions. dergipark.org.tr The CMR combines the reaction and separation into a single unit, where the continuous removal of the water by-product through the membrane shifts the reaction equilibrium to favor product formation. dergipark.org.tr

Pervaporation is a particularly promising membrane separation process for this application. mdpi.com It involves the use of a non-porous membrane that preferentially permeates water. mdpi.com In a theoretical study on a multi-bed pervaporation membrane reactor for ethyl levulinate production, simulations showed a potential levulinic acid conversion of 95.3% with 91.1% water removal. mdpi.com Materials commonly used for these hydrophilic membranes include polyvinyl alcohol (PVA), which exhibits good dehydration and separation properties. mdpi.comgoogle.com The integration of pervaporation membranes with the reactor effectively overcomes equilibrium limitations, leading to higher product yields. mdpi.com

Biphasic reaction systems create two immiscible liquid phases (typically aqueous and organic) to facilitate the separation of products from reactants and by-products. This approach can be ingeniously applied to this compound synthesis through a process known as reactive extraction.

In the reactive extraction of levulinic acid, n-octanol serves as both a reactant and an organic extractant. mdpi.comsemanticscholar.org The levulinic acid, initially in an aqueous phase, reacts with the n-octanol at the phase interface or within the organic phase. The resulting this compound is highly soluble in the organic n-octanol phase, while the water by-product remains in the aqueous phase. This spontaneous separation drives the reaction forward, and studies have demonstrated that this method can achieve a levulinic acid conversion of 99.1%. semanticscholar.org

Another strategy involves using catalysts that induce phase separation. The use of aluminum chloride hexahydrate (AlCl3·6H2O) as a catalyst for ethyl levulinate synthesis creates a biphasic system where the ester product is concentrated in an upper organic layer, while the catalyst and most of the water reside in a lower aqueous phase. mdpi.com Similarly, certain Brønsted acidic ionic liquids (BAILs) can act as catalysts that also promote a self-induced phase separation with the final ester products. acs.org These systems simplify the process by combining reaction, water removal, and catalyst separation into a single step. mdpi.com

Advanced Reactor Configurations

The choice of reactor configuration profoundly impacts the efficiency, scalability, and safety of chemical production. For this compound, advancements beyond traditional batch reactors, such as continuous flow systems, offer significant process intensification benefits.

The batch reactor remains a common configuration for chemical synthesis, and its performance in producing this compound can be significantly enhanced through systematic optimization of reaction parameters. Studies have focused on identifying the optimal conditions for catalyst loading, reactant molar ratio, and temperature to maximize yield.

Using Response Surface Methodology (RSM), a statistical approach for process optimization, researchers have fine-tuned the esterification of levulinic acid with n-octanol over a modified H-ZSM-5 heterogeneous catalyst. researchgate.net The optimization revealed that specific combinations of these variables could lead to a near-quantitative yield. The study demonstrated that a 99% yield of this compound could be achieved under optimized conditions. researchgate.net Such studies are crucial for maximizing the efficiency of existing batch production systems. researchgate.netresearchgate.net

| Parameter | Range Studied | Optimal Value for 99% Yield |

|---|---|---|

| Catalyst Loading (wt% of LA) | 10–30 wt% | Specific value determined by RSM model |

| n-octanol to LA Molar Ratio | 4–10 | Specific value determined by RSM model |

| Reaction Temperature | 90–130°C | Specific value determined by RSM model |

Data derived from studies on the synthesis of this compound using H-ZSM-5 catalyst. researchgate.net

Continuous flow systems, particularly microreactors, represent a paradigm shift from traditional batch processing. These systems pump reactants through narrow tubes or channels, offering superior heat and mass transfer, precise temperature control, and enhanced safety due to the small reaction volumes. This leads to a dramatic intensification of the process, characterized by significantly shorter reaction times and higher productivity.

The synthesis of levulinate esters has been shown to benefit immensely from this technology. In a comparative study for butyl levulinate, a microreactor achieved 89.19% conversion of levulinic acid in just 2 minutes of residence time. In contrast, a conventional batch reactor required 50 minutes to achieve a conversion of only 40.54% under similar temperature and molar ratio conditions. This represents a more than 20-fold increase in the reaction rate, highlighting the profound efficiency gains possible with microreactor technology.

| Parameter | Microreactor (Continuous Flow) | Batch Reactor |

|---|---|---|

| Reactant Conversion | 89.19% | 40.54% |

| Reaction Time | 2 minutes | 50 minutes |

| Temperature | 60°C | |

| LA:Butanol Molar Ratio | 1:8 |

Comparative data for the synthesis of Butyl Levulinate, illustrating the intensification achieved with a microreactor.

Energy Efficiency and System Integration Studies

Heat Integration and Energy Consumption Analysis

The esterification of levulinic acid with n-octanol is an equilibrium-limited reaction, and conventional production schemes often involve a reactor followed by a series of separation units (like distillation columns) to remove the water byproduct and purify the final product. This sequence can be energy-intensive, primarily due to the high heat duties of reboilers and condensers in the distillation train. aidic.it

Process intensification strategies, such as reactive distillation (RD), offer significant potential for energy savings. mdpi.com Reactive distillation combines the chemical reaction and separation steps into a single unit, which can reduce capital costs, improve energy efficiency, and decrease environmental impact. mdpi.comaiche.org By continuously removing the water byproduct from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversion rates within a single piece of equipment. aiche.org

While specific energy consumption data for this compound production via reactive distillation is not extensively published, studies on similar levulinate esters provide valuable insights. For example, the production of ethyl levulinate using an optimized reactive distillation column was found to lower production costs by 29% compared to a conventional process involving a stirred tank reactor followed by distillation. researchgate.netpsecommunity.org This cost reduction is significantly influenced by lower operating expenses, which are closely tied to energy consumption. psecommunity.org In biodiesel production, another esterification process, heat-integrated reactive distillation processes have been shown to reduce total energy consumption by as much as 33% to 45%. mdpi.com

The primary energy savings in an RD process for this compound synthesis would stem from:

Reduced Reboiler Duty: Eliminating the need for separate, large distillation columns for product purification significantly cuts down on the heat required.

Process Stream Heat Exchange: Heat integration allows for the hot product stream leaving the column to be used to preheat the cold feed streams, further minimizing external utility requirements. mdpi.com

Improved Conversion: Higher conversion in a single unit reduces the need for extensive recycling of unreacted materials, which would otherwise consume additional pumping and heating energy. aiche.org

The following table presents a comparative analysis of energy consumption for the production of a levulinate ester using a conventional process versus a reactive distillation process, based on data from simulation studies of similar systems.

| Process Parameter | Conventional Process (Reactor + Distillation) | Reactive Distillation (RD) Process | Potential Energy Savings |

|---|---|---|---|

| Reboiler Heat Duty (kW) | ~2500 | ~1675 | ~33% |

| Condenser Heat Duty (kW) | ~2200 | ~1450 |

This data is representative and based on studies of similar esterification processes, such as biodiesel production, to illustrate the potential energy savings. mdpi.com

In Situ Product Separation and Catalyst Recovery Strategies

The efficiency of this compound production is also enhanced by strategies that allow for the simultaneous separation of the product (in situ separation) and the effective recovery and reuse of the catalyst.

In Situ Product Separation: Reactive distillation is a prime example of an integrated reaction and in situ product separation technique. mdpi.com In the synthesis of this compound, the continuous removal of water from the top of the RD column drives the reaction equilibrium forward, achieving high conversion of levulinic acid. aiche.org This prevents the accumulation of water which could otherwise lead to reverse reactions or catalyst deactivation. This method is particularly effective for esterification reactions where one of the products (water) is more volatile than the reactants and the main product. aiche.org

Catalyst Recovery and Reusability: The economic and environmental sustainability of this compound production is heavily dependent on the ability to recycle the catalyst. Homogeneous acid catalysts are effective but pose significant challenges in separation, recovery, and can cause equipment corrosion. researchgate.net Therefore, research has focused on solid, heterogeneous catalysts which can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.net

Studies have demonstrated the successful application and recycling of heterogeneous catalysts for alkyl levulinate synthesis. For instance, a modified H-ZSM-5 zeolite catalyst (Meso-HZ-5) used in the synthesis of this compound showed consistent performance over several cycles. researchgate.net Similarly, in the production of other alkyl levulinates, the Amberlyst-15 catalyst was recovered and reused for five consecutive cycles with only a minor loss in activity. researchgate.net The ability to efficiently recover and reuse these catalysts is a critical step in process intensification, reducing waste and raw material costs. researchgate.net

The reusability of a modified H-ZSM-5 catalyst in the esterification of levulinic acid with n-octanol is detailed in the table below.

| Reaction Cycle | Levulinic Acid Conversion (%) | This compound Yield (%) |

|---|---|---|

| 1 | 99.5 | 99.0 |

| 2 | 98.9 | 98.2 |

| 3 | 98.2 | 97.6 |

| 4 | 97.5 | 96.8 |

Data adapted from studies on the reusability of Meso-HZ-5 catalyst for this compound production. researchgate.net

Academic Research into Applications of Octyl Levulinate

Biolubricant Formulation and Performance Research

Octyl levulinate, produced from the esterification of biomass-derived levulinic acid and 1-octanol (B28484), is a promising biolubricant. ub.edusciengine.com Its inherent properties, such as a high viscosity index, low freezing point, and low volatility, make it an attractive alternative to conventional petroleum-based lubricants. iscre28.orgrsc.org Research highlights that renewable bio-based lubricants like this compound are notable for their high flash points, excellent lubricity, and biodegradability. sciengine.com The synthesis process itself has been a subject of study, with researchers achieving yields as high as 99% using catalysts like modified H-ZSM-5. sciengine.comrsc.orgresearchgate.net

Comparative Studies with Petroleum-Based and Other Bio-Lubricants

Biolubricants, including esters like this compound, exhibit distinct physicochemical properties when compared to traditional petroleum oils. Generally, biolubricants have a higher density and a significantly higher viscosity index, which allows them to maintain their lubricating activity over a wide range of temperatures. rsc.orgrsc.org They also possess higher flash points, making them safer to use, and demonstrate superior biodegradability, an important environmental consideration. rsc.orgrsc.orgfrontiersin.org While petroleum oils are non-polar hydrocarbons with no natural affinity for metal surfaces, the polar nature of esters in biolubricants allows them to adhere strongly to metal, providing a durable lubricating film even under extreme conditions. rsc.orgresearchgate.net

Table 1: General Comparison of Biolubricant and Petroleum Oil Properties

| Property | Biolubricant | Petroleum Oil | Significance |

| Density at 20°C (kg m⁻³) | 930–950 | 880 | Higher density for biolubricants. rsc.org |

| Viscosity Index | High | Low | Biolubricants maintain viscosity across a wider temperature range. rsc.orgrsc.org |

| Flash Point | High | Low | Biolubricants are generally safer due to lower flammability. rsc.orgrsc.org |

| Pour Point | Low | High | Biolubricants provide better lubrication in cold conditions. rsc.org |

| Oxidation Stability | High | Low | Ester-based lubricants show greater resistance to oxidation. rsc.orgrsc.org |

| Biodegradability (%) | ~90–99% | ~20–40% | Biolubricants have a significantly lower environmental impact. rsc.org |

| Metal Adherence | High (Polar) | Low (Non-polar) | Stronger lubricating film under extreme conditions for biolubricants. rsc.org |

Note: This table presents generalized data for ester-based biolubricants in comparison to petroleum oils.

Investigation of Structure-Performance Relationships for Enhanced Lubricity

The molecular structure of an alkyl levulinate plays a critical role in its performance as a lubricant. Research into structure-performance relationships has shown that longer alkyl chains significantly enhance lubricity. The "octyl" group in this compound, being a long carbon chain, is key to its superior properties compared to shorter-chain esters like ethyl levulinate. This longer chain improves the viscosity index and thermal stability of the compound. Furthermore, the long carbon chain contributes to strong hydrophobicity, which is a desirable trait for lubricants. rsc.org In contrast, shorter-chain levulinates have increased polarity, which makes them better solvents but less effective as lubricants.

Table 2: Influence of Alkyl Chain Length on Levulinate Ester Properties

| Property | This compound (Long Chain) | Ethyl Levulinate (Short Chain) |

| Lubricity | Enhanced | Lower |

| Volatility | Reduced | Higher |

| Viscosity Index | Improved | Lower |

| Thermal Stability | Improved | Lower |

| Polarity | Lower | Higher |

Source: Data compiled from research findings comparing long- and short-chain levulinate esters.

Biofuel Component and Additive Research

This compound is recognized as a promising biofuel additive, largely due to its molecular structure. iscre28.orgresearchtrend.net Unlike short-chain levulinates such as methyl or ethyl levulinate, which face issues with high oxygen content and water solubility, long-chain levulinate esters like this compound have structures more akin to biodiesel. rsc.org The long carbon chain provides a higher carbon content and strong hydrophobicity, which can lead to improved energy density and water insolubility. rsc.org Studies have demonstrated that these long-chain esters can be synthesized efficiently, positioning them as a viable pathway for producing liquid fuels from biomass-derived levulinic acid. rsc.org

Enhancement of Fuel Characteristics through this compound Inclusion

The inclusion of this compound in fuel blends has been shown to improve several key characteristics. When evaluated in ternary fuel blends containing diesel and octanol, this compound helps to reduce harmful emissions, including nitrogen oxides (NOₓ) and particulate matter. It has also been found to improve the cetane number of such blends. Furthermore, research has reported that fuel blends containing this compound exhibit significantly lower cloud points compared to those with octyl acetate, indicating enhanced cold-flow properties. Broader studies on alkyl levulinates as additives for renewable diesel show they can favorably alter fuel properties. For instance, blending can increase the initial boiling point and flash point while decreasing viscosity, all of which are considered improvements. google.com

Table 3: Effects of Alkyl Levulinate Blending on Renewable Diesel Properties

| Fuel Property | Effect of Blending with Alkyl Levulinates |

| Initial Boiling Point (IBP) | Increased google.com |

| 90% Boiling Point | Decreased google.com |

| Flash Point | Increased google.com |

| Density | Increased google.com |

| Viscosity | Decreased google.com |

| Cloud Point | Decreased (compared to other additives) |

| Harmful Emissions (NOₓ, PM) | Reduced |

Note: This table summarizes findings from studies on blending alkyl levulinates, including this compound, with diesel and renewable diesel fuels.

Studies on Compatibility with Existing Fuel Blends (e.g., Biodiesel, Diesel)

Compatibility with existing fuel infrastructure is crucial for any new fuel additive. Research has confirmed the viability of using this compound in complex fuel mixtures. It has been successfully evaluated in ternary blends composed of diesel, octanol, and biodiesel, demonstrating its compatibility with both fossil fuels and biofuels. General studies on levulinate esters indicate they are miscible in neat diesel in concentrations of 5-7%. researchtrend.net Patent literature describes improving the properties of renewable diesel derived from tallow (B1178427) oil by blending it with a mixture of alkyl levulinates, including this compound, thereby demonstrating compatibility and performance enhancement. google.com The use of similar compounds, like butyl levulinate, as an additive in palm-oil biodiesel-diesel blends has also been studied, showing reduced viscosity and lower emissions of CO and NOₓ, further supporting the compatibility and benefits of this class of esters in diesel blends. cetjournal.it

Combustion Behavior and Emission Profile Research in Fuel Blends

This compound is investigated as a promising fuel additive, particularly in diesel blends, due to its potential to improve combustion and reduce harmful emissions. As a long-chain alkyl levulinate, it possesses properties that address some drawbacks of shorter-chain esters, such as high oxygen content and water solubility. rsc.org The long carbon chain enhances energy density and hydrophobicity, making its characteristics more aligned with traditional biodiesel. rsc.org

Research indicates that blending alkyl levulinates with diesel fuel can lead to cleaner combustion. ncsu.edu Specifically, for ternary fuel blends of diesel, octanol, and biodiesel, the addition of this compound has been shown to reduce emissions of nitrogen oxides (NOx) and particulate matter. It also contributes to an improved cetane number, a key indicator of diesel fuel combustion quality. Furthermore, this compound blends exhibit lower cloud points compared to those containing octyl acetate, enhancing the fuel's cold-flow properties. The oxygen content in levulinate esters is a critical factor, promoting more complete fuel oxidation, which can lead to a decrease in carbon monoxide (CO), hydrocarbon (HC), and smoke emissions. researchgate.netncsu.eduncsu.edu However, the lower heating value of levulinate esters compared to standard diesel can result in higher brake-specific fuel consumption (BSFC). ncsu.edu

| Emission Component | Effect of Levulinate Blending | Primary Influencing Factor | Source |

|---|---|---|---|

| Nitrogen Oxides (NOx) | Reduced | Oxygen Content | ncsu.eduncsu.edu |

| Particulate Matter (PM) | Reduced | Oxygen Content | ncsu.edu |

| Carbon Monoxide (CO) | Reduced | Oxygen Content / Improved Oxidation | researchgate.netncsu.edu |

| Hydrocarbons (HC) | Reduced | Oxygen Content / Improved Oxidation | ncsu.edu |

Role in Green Solvents and Chemical Industry Applications

This compound is part of the alkyl levulinate family, which is recognized for its potential as a green alternative to conventional petroleum-based products. iscre28.orgub.edu These bioderived materials have multiple applications in the chemical industry, including use as green solvents, additives for polymers, and components in various formulations. iscre28.org The properties of this compound, such as its low volatility and high viscosity index, make it particularly advantageous. iscre28.org As it can be synthesized from levulinic acid and 1-octanol, both derivable from biomass, this compound aligns with the principles of a sustainable biorefinery concept. iscre28.orgub.edu

This compound as a Reaction Medium or Extractant

The unique properties of alkyl levulinates allow them to function effectively as reaction media or extractants in chemical processes. biofueljournal.com Research has explored reactive extraction, a technique where a chemical reaction facilitates separation, to isolate levulinic acid and formic acid from hydrolyzates. mdpi.com In this context, n-octanol, the alcohol precursor to this compound, serves as the reaction extractant, converting the acids into their respective octyl esters (this compound and octyl formate) to enable separation. mdpi.com This process demonstrates the potential of using the esterification reaction itself as a method for extraction. mdpi.com

Furthermore, the broader class of alkyl levulinates is considered for roles as solvents in various manufacturing processes. biofueljournal.com Systems like deep eutectic solvents have been studied for the extraction and on-line removal of ethyl levulinate from reaction mixtures, highlighting the utility of phase-splitting to enhance process efficiency. mdpi.com

Precursor for Polymer Synthesis and Advanced Materials

Levulinic acid and its esters, including this compound, are valuable platform chemicals that can serve as precursors for the synthesis of polymers and advanced materials. biofueljournal.comatamanchemicals.com Levulinate esters of higher alcohols have been historically used as plasticizers, particularly for vinyl chloride polymers. osti.gov The versatility of the levulinate structure, with its keto and carboxylate functional groups, allows for extensive derivatization to create monomers for polymerization. osti.gov

The development of bio-based plastics is a significant area of research, with a focus on reducing dependence on fossil fuels. mdpi.com Levulinic acid is identified as a key building block for replacing petrochemicals in the production of plastics. atamanchemicals.com For instance, levulinate esters can be converted into glassy polymers through reactions with primary alkyl amines, which may find applications in coatings and films. osti.gov The broader family of biomass-derived platform molecules, including levulinic acid, provides pathways to monomers for a diverse array of value-added polymer products. biofueljournal.com

Derivatization for Value-Added Chemicals (e.g., Condensation Products, Amino-Esters)

The functional groups in this compound allow for its conversion into a variety of value-added chemicals through derivatization. atamanchemicals.comosti.gov Condensation reactions, for example, can convert levulinic acid esters into higher molecular weight species. google.com The condensation of ethyl levulinate with phenol (B47542) has been studied to produce bisphenols, demonstrating a pathway to complex molecules. researchgate.net

Another important derivatization route is the synthesis of nitrogen-containing compounds. Reductive amination of levulinic acid can yield pyrrolidone derivatives. atamanchemicals.com More advanced research focuses on creating biobased poly(amine-co-ester)s from methyl levulinate and amino-alcohols or amino-esters derived from natural amino acids. rsc.org These polymers show promise for biomedical applications due to their solubility in acidic aqueous media. rsc.org The direct amination of carboxylic acid esters at the α-C-H position via nitrene transfer represents a cutting-edge method to produce α-amino esters, which are valuable precursors for noncanonical amino acids used in therapeutics. nih.gov

Comparative Analysis with Related Alkyl Levulinates

The properties and synthesis of this compound are often best understood in comparison to other alkyl levulinates, particularly the shorter-chain ethyl levulinate. The length of the alkyl chain is a determining factor in the physicochemical properties and applications of these esters. Longer alkyl chains, as in this compound, generally enhance lubricity and reduce volatility, making them suitable for applications like biolubricants. In contrast, the shorter chain of ethyl levulinate increases its polarity, rendering it a more effective solvent in some contexts.

Synthesis Efficiency Comparisons (e.g., Octyl vs. Ethyl Levulinate)

The efficiency of synthesizing alkyl levulinates via the esterification of levulinic acid is influenced by the alcohol used. Studies directly comparing the synthesis of this compound and ethyl levulinate have found that under similar conditions, the synthesis of this compound often achieves lower conversion rates. This difference is primarily attributed to the steric hindrance posed by the longer, bulkier octyl chain, which can impede the catalytic reaction.

For example, using acidic ion-exchange resins at 100°C, the conversion of levulinic acid to this compound reached moderate values of 54–67% after several hours. iscre28.org In contrast, the synthesis of ethyl levulinate under optimized conditions can exceed 80% conversion. Microwave-assisted synthesis of ethyl levulinate has reported conversions of up to 76% in just 10 minutes. mdpi.com However, optimization of reaction parameters for this compound, such as using modified H-ZSM-5 catalysts, has demonstrated the potential for much higher yields, reaching up to 99%. researchgate.netsciengine.com This indicates that while steric hindrance is a factor, it can be overcome with appropriate catalyst selection and process conditions.

| Alkyl Levulinate | Catalyst/Method | Reported Conversion/Yield | Key Influencing Factor | Source |

|---|---|---|---|---|

| This compound | Acidic Ion-Exchange Resins | 54-67% Conversion | Steric Hindrance | iscre28.org |

| This compound | Modified H-ZSM-5 (Optimized) | 99% Yield | Optimized Catalyst & Conditions | researchgate.netsciengine.com |

| Ethyl Levulinate | Optimized Conditions | >80% Conversion | Lower Steric Hindrance | |

| Ethyl Levulinate | Microwave-Assisted (pTSA-based DES) | 76% Conversion (in 10 min) | Alternative Energy Input | mdpi.com |

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Ethyl levulinate |

| Levulinic acid |

| 1-Octanol |

| Octyl acetate |

| Nitrogen oxides (NOx) |

| Carbon monoxide (CO) |

| Hydrocarbons (HC) |

| Octyl formate |

| Formic acid |

| Vinyl chloride |

| Bisphenol |

| Phenol |

| Methyl levulinate |

| α-amino esters |

| Pyrrolidone |

| 2,5-furandicarboxylic acid |

Application Performance Comparisons (e.g., Lubricity, Fuel Properties)

Academic research has focused on quantifying the performance of this compound as both a lubricant and a fuel additive, often comparing it to other esters and conventional products. These studies highlight its potential in various applications based on key performance metrics.

Lubricity Performance

The effectiveness of a lubricant is often determined by its viscosity index (VI), which measures the change in viscosity with temperature. A higher VI indicates a more stable fluid that can perform across a wider temperature range. This compound exhibits a high viscosity index, a critical property for efficient lubricants. iscre28.org The length of the alkyl chain in levulinate esters plays a significant role in their lubricating properties. The longer octyl chain in this compound enhances its lubricity and thermal stability when compared to shorter-chain esters like ethyl levulinate. While direct wear scar diameter data from comparative studies on this compound is not extensively published, its superior viscosity index suggests strong performance as a biolubricant. iscre28.org Renewable bio-based lubricants, such as this compound, are considered promising substitutes for mineral oil-based and synthetic lubricants due to characteristics like high lubricity, high viscosity index, and high flash point.

Table 1: Comparative Lubricity Properties of Levulinate Esters

| Compound | Alkyl Chain Length | Viscosity Index (VI) | Key Lubricity Findings |

|---|---|---|---|

| This compound | Long (C8) | High (>150) | Longer chain enhances lubricity and thermal stability. |

| Ethyl Levulinate | Short (C2) | Moderate (~80) | Shorter chain makes it less effective as a lubricant compared to this compound. |

| Methyl Levulinate | Short (C1) | Moderate (~70) | Serves as a biofuel and plasticizer. |

| Octyl Acetate | Long (C8) | Low (~30) | Primarily used as a flavoring and fragrance agent. |

Data sourced from comparative chemical property analyses.

Fuel Properties Performance

When evaluated as a fuel additive, this compound demonstrates notable improvements in key fuel properties, particularly when compared to other esters like octyl acetate. In studies involving ternary fuel blends of diesel, octanol, and an ester, the inclusion of this compound leads to enhanced cetane numbers and better cold-flow properties. A higher cetane number signifies a shorter ignition delay, leading to better quality ignition in diesel engines. mdpi.com

Research has shown that fuel blends containing this compound exhibit cloud points that are 20% lower than corresponding blends made with octyl acetate. The cloud point is the temperature at which wax crystals begin to form in the fuel, which can lead to filter plugging in cold conditions. A lower cloud point is therefore highly desirable for improved performance in colder climates. Furthermore, the use of this compound in these blends contributes to a reduction in harmful emissions such as nitrogen oxides (NOₓ) and particulate matter. The long carbon chain structure of this compound also enhances the energy density and hydrophobicity of fuel blends.

Table 2: Comparative Fuel Properties in a Diesel-Octanol Blend

| Property | Blend with this compound | Blend with Octyl Acetate |

|---|---|---|

| Cetane Number | Improved | Baseline |

| Cloud Point | 20% Lower | Baseline |

| Emissions (NOₓ, Particulate Matter) | Reduced | Baseline |

Findings are based on performance in a ternary diesel-octanol-ester fuel blend.

Analytical Methodologies for Octyl Levulinate Research

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for tracking the conversion of reactants to products and quantifying the purity of the isolated octyl levulinate.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a widely employed technique for analyzing the liquid samples from the synthesis of this compound. sciengine.com It is used to monitor the reaction progress and to determine the product distribution. iscre28.orgcsic.es In a typical setup, a capillary column, such as a BP-5 (50m length and 0.3mm width), is used with nitrogen as the carrier gas and a Flame Ionization Detector (FID). The temperature is programmed to ramp from 313 K to 473 K to effectively separate the reactants (levulinic acid, 1-octanol) from the product (this compound) and any potential byproducts. sciengine.com The selectivity of the reaction towards this compound is often confirmed to be very high, with some studies reporting it as the only product detected besides water. ub.edu

For unambiguous identification of the reaction products, GC is often coupled with Mass Spectrometry (GC-MS). researchtrend.net This powerful combination not only separates the components but also provides mass-to-charge ratio information, which helps in confirming the molecular weight and structure of the synthesized this compound. researchtrend.net For instance, in the synthesis of various alkyl levulinates, GC-MS has been used to confirm the molecular weight of the final products, including this compound which has a calculated m/z of 228.17 and a found m/z of 227.21. researchtrend.net

Table 1: Exemplary GC Conditions for this compound Analysis

| Parameter | Value |

| Instrument | Chemito GC-1000 sciengine.com |

| Column | Capillary column, BP-5 (50m length, 0.3mm width) sciengine.com |

| Carrier Gas | Nitrogen sciengine.com |

| Detector | Flame Ionization Detector (FID) sciengine.com |

| Temperature Program | 313 K to 473 K sciengine.com |

| Confirmation | GC-MS (Shimadzu-QP 5000) sciengine.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of levulinic acid and its derivatives. nih.gov While less commonly cited specifically for this compound in the initial search, its application is well-established for related compounds like butyl levulinate and for the analysis of the starting material, levulinic acid. acs.orgresearchgate.net HPLC can be particularly useful for analyzing non-volatile or thermally sensitive compounds. In the context of levulinic acid production from biomass, HPLC with a diode-array detector (HPLC-DAD) and an H+ ion exchange column has been used to detect chromophoric compounds like levulinic acid itself. nih.gov For more sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior capabilities. nih.gov Given that this compound is a derivative of levulinic acid, HPLC methods could be readily adapted for its analysis, especially for monitoring the depletion of the levulinic acid reactant. ub.edu

Spectroscopic Characterization of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For this compound, ¹H NMR (proton NMR) is used to confirm the formation of the ester. researchtrend.net The spectra would show characteristic signals for the protons in the octyl chain and the levulinate moiety. The successful synthesis of various alkyl levulinates, including this compound, has been confirmed by ¹H NMR analysis. researchtrend.net For this compound, the ¹H NMR spectrum shows distinct peaks: a triplet at approximately 0.88 ppm corresponding to the terminal methyl group of the octyl chain, a multiplet around 1.26-1.30 ppm for the methylene (B1212753) groups of the octyl chain, a multiplet at 1.60 ppm, a singlet at 2.10 ppm for the methyl ketone group, a triplet at 2.50 ppm, a triplet at 2.72 ppm, and a triplet at 4.05 ppm corresponding to the methylene group attached to the ester oxygen. researchtrend.net

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.05 | t | -OCH₂- |

| 2.72 | t | -C(O)CH₂- |

| 2.50 | t | -CH₂C(O)O- |

| 2.10 | s | -C(O)CH₃ |

| 1.60 | m | -OCH₂CH ₂- |

| 1.26-1.30 | m | -(CH₂)₅- |

| 0.88 | t | -CH₃ |

| Data derived from a study on various alkyl levulinates. researchtrend.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound synthesis, Fourier-Transform Infrared Spectroscopy (FTIR) is used to validate the formation of the ester functional group. researchgate.net The disappearance of the broad O-H stretch from the carboxylic acid of levulinic acid and the appearance of a strong C=O stretching band for the ester at a characteristic wavenumber are key indicators of a successful reaction. The FTIR spectra of related phosphotungstate catalysts used in levulinate synthesis show characteristic peaks for the Keggin structure in the range of 700 to 1200 cm⁻¹, including the P-Oa asymmetry vibrations at 1080 cm⁻¹ and W-Od vibrations at 983 cm⁻¹. mdpi.com The presence of the ester is confirmed by a characteristic band around 1735-1750 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. sigmaaldrich.com While it is a fundamental analytical technique, its application in the direct characterization of this compound is less specific than NMR or IR. However, it can be used to monitor the progress of certain reactions, particularly in photochemical synthesis methods. It has also been employed to determine the acidic strengths of catalysts used in the synthesis of levulinate esters by observing the UV absorption of probe molecules like p-nitroaniline. ncsu.edu In such cases, a weaker UV absorption of the probe molecule indicates a stronger acidity of the catalyst. ncsu.edu

Thermal Analysis Techniques in Reaction Study

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. scielo.org.comatestlabs.com In the context of this compound research, these methods are crucial for characterizing the thermodynamic properties of the synthesis reaction, evaluating the thermal stability of the final product, and optimizing reaction conditions. scielo.org.co Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative and qualitative data on thermal events like melting, crystallization, decomposition, and heat capacity, which are vital for process design and product performance evaluation. numberanalytics.comtainstruments.com

Differential Scanning Calorimetry (DSC)